Ferric arsenate

Description

Properties

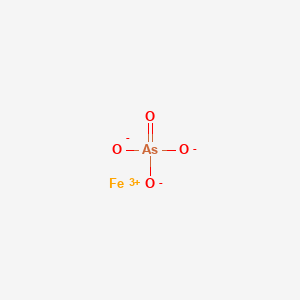

IUPAC Name |

iron(3+);arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.Fe/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWMWYBEJWFCJI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsFeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00881412 | |

| Record name | Ferric arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferric arsenate is a green or brown powder. It is insoluble in water. It is toxic by ingestion and inhalation and is a strong irritant. It is used in the manufacture of insecticides., Dihydrate: Green or brown solid; [Hawley] Grey crystals; [MSDSonline] | |

| Record name | FERRIC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3464 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

The solubility of ferric arsenate (FeAsO4) was studied at 25-73 °C and pH 3.5-11 with regard to removal of arsenic from waste waters; solubility is negligible in neutral soln. However, it was 4.4X10-6 and 3.8X10-2 g-ion/L at 73 °C and pH 3 and 11, respectively. | |

| Record name | FERRIC ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000075 [mmHg] | |

| Record name | Ferric arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

The solid is a green or brown powder. | |

CAS No. |

10102-49-5 | |

| Record name | FERRIC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3464 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RP738747J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERRIC ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point: decomposes /Dihydrate/ | |

| Record name | FERRIC ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Ferric Arsenate: Chemical Formula, Structure, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ferric arsenate, detailing its chemical and structural properties, synthesis, and characterization. Furthermore, it explores the broader context of arsenic compounds in pharmacology and toxicology, offering insights relevant to the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is an inorganic compound with the chemical formula FeAsO₄ .[1][2][3] It is also commonly found in hydrated forms, most notably as scorodite (FeAsO₄·2H₂O).[4] The compound typically appears as a green or brown powder and is characterized by its insolubility in water.[2][4][5] While it possesses weak oxidizing properties, it is not classified as a strong oxidizer.[4][6] this compound is toxic if ingested or inhaled and acts as a strong irritant.[2][4]

Variants of this compound

Beyond the simple formula of FeAsO₄, several other forms of this compound are recognized in scientific literature:

-

Basic this compound: This term is often used to describe this compound compounds that contain hydroxyl (OH⁻) groups.

-

This compound Sulfate: These are complex solids where both arsenate (AsO₄³⁻) and sulfate (SO₄²⁻) ions are incorporated into the structure along with iron and often hydroxyl groups.[7][8] An example of an empirical formula for such a compound is Fe(SO₄)₀.₂₇(AsO₄)₀.₇₃(OH)₀.₂₇·0.26H₂O.[7]

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | References |

| Chemical Formula | FeAsO₄ | [1][2][3] |

| Molecular Weight | 194.76 g/mol | [2][4] |

| Appearance | Green or brown powder | [2][4] |

| Solubility in Water | Insoluble | [2][4][5] |

| Density | 3.18 g/cm³ | [9] |

| Melting Point | Decomposes on heating | [9] |

Crystalline and Amorphous Structure

This compound can exist in both crystalline and amorphous (short-range ordered) forms.

-

Crystalline Form (Scorodite): The most well-characterized crystalline form of this compound is scorodite (FeAsO₄·2H₂O). In this structure, isolated FeO₆ octahedra share corners with four adjacent arsenate (AsO₄) tetrahedra, forming a three-dimensional network.[10]

-

Amorphous this compound: Amorphous this compound is a significant phase in various environmental and industrial settings.[11] Its structure has been a subject of investigation, with studies suggesting a local structure that resembles scorodite.[10] This involves isolated FeO₆ octahedra bridged by AsO₄ tetrahedra.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, compiled from various research sources.

Synthesis of this compound

Objective: To synthesize this compound precipitate from aqueous solutions of a ferric salt and an arsenate salt.

Materials:

-

Ferric chloride (FeCl₃) or Ferric sulfate (Fe₂(SO₄)₃)

-

Sodium arsenate (Na₂HAsO₄)

-

Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

Procedure:

-

Prepare a stock solution of ferric ions (e.g., 0.1 M FeCl₃) and a stock solution of arsenate ions (e.g., 0.1 M Na₂HAsO₄).

-

In a reaction vessel, add a specific volume of the arsenate stock solution.

-

Slowly add the ferric ion stock solution to the arsenate solution while stirring continuously. The molar ratio of Fe to As can be varied to study its effect on the precipitate. A common starting point is a 1:1 molar ratio.

-

Monitor the pH of the solution. Adjust the pH to the desired level (typically between 3 and 4 for optimal precipitation) by adding NaOH solution dropwise.[12][13]

-

Continue stirring for a set period (e.g., 1-2 hours) to allow for complete precipitation.

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the precipitate with deionized water to remove any unreacted ions.

-

Dry the resulting this compound powder in an oven at a controlled temperature (e.g., 60°C).

Characterization of this compound

Objective: To determine the chemical composition, structure, and morphology of the synthesized this compound.

Methods:

-

X-ray Diffraction (XRD):

-

Grind a small amount of the dried this compound powder to a fine consistency.

-

Mount the powder on a sample holder.

-

Place the sample in an X-ray diffractometer.

-

Scan the sample over a 2θ range (e.g., 10-70°) using Cu Kα radiation.

-

Analyze the resulting diffraction pattern to identify the crystalline phases present (e.g., scorodite) by comparing the peak positions and intensities to a reference database.

-

-

Transmission Electron Microscopy (TEM):

-

Disperse a small amount of the this compound powder in a suitable solvent (e.g., ethanol) using sonication.

-

Deposit a drop of the dispersion onto a TEM grid (e.g., carbon-coated copper grid).

-

Allow the solvent to evaporate completely.

-

Insert the grid into the TEM.

-

Acquire images at different magnifications to observe the morphology and particle size of the this compound.

-

Selected Area Electron Diffraction (SAED) can be used to determine the crystallinity of individual particles.

-

-

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy:

-

Prepare a sample of the this compound powder for analysis.

-

Collect the Fe K-edge and As K-edge EXAFS spectra at a synchrotron radiation source.

-

Analyze the spectra to determine the local atomic environment around the iron and arsenic atoms, including coordination numbers and interatomic distances. This is particularly useful for characterizing amorphous or poorly crystalline materials.[10]

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Conditions for this compound Precipitation

| Parameter | Optimal Range/Value | Reference |

| pH | 3 - 4 | [12][13] |

| Fe(III) Dose (for 50 mg/L As) | 4.8 mM at pH 3 | [12][13] |

| Fe(III) Dose (for 50 mg/L As) | 10.0 mM at pH 4 | [12][13] |

| Temperature | 70 - 95 °C (for crystalline scorodite) |

Table 2: Arsenic Removal Efficiency and Sludge Production

| pH | Fe(III) Dose (mM) | Arsenic Removal (%) | Fe/As Ratio |

| 3 | 4.8 | 98.72 | 7.2 |

| 4 | 10.0 | 99.68 | 15.0 |

ngcontent-ng-c4139270029="" class="ng-star-inserted">Data from precipitation studies with an initial arsenate concentration of 0.667 mM/L (50 mg/L as As).[13]

Relevance to Drug Development and Pharmacology

While this compound itself is not currently used as a therapeutic agent, the study of arsenic compounds is highly relevant to pharmacology and drug development. Historically, arsenicals have been used to treat a variety of diseases.[14][15] The primary modern application in medicine is the use of arsenic trioxide (As₂O₃) for the treatment of acute promyelocytic leukemia (APL).[14][15]

The mechanism of action of arsenic-based drugs is a key area of research. Trivalent arsenicals, like arsenite (the form arsenic takes when arsenic trioxide dissolves), are known to interact with sulfhydryl groups in proteins and peptides.

General Mechanism of Action of Trivalent Arsenicals

The diagram below illustrates the generally accepted mechanism of action for trivalent arsenicals at the cellular level, which is relevant to understanding the biological effects of arsenic compounds.

References

- 1. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | AsFeO4 | CID 61477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arsenic-based antineoplastic drugs and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The hydrothermal microwave synthesis of scorodite: iron(III) arsenate(V) dihydrate, FeAsO4·2H2O - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. | New Mexico Water Resources Research Institute [nmwrri.nmsu.edu]

- 9. rmag.soil.msu.ru [rmag.soil.msu.ru]

- 10. nmwrri.nmsu.edu [nmwrri.nmsu.edu]

- 11. rmag.soil.msu.ru [rmag.soil.msu.ru]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Research progress on arsenic, arsenic-containing medicinal materials, and arsenic-containing preparations: clinical application, pharmacological effects, and toxicity [frontiersin.org]

- 14. The synthesis of calcium arsenate@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Understanding Arsenate Reaction Kinetics with Ferric Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ferric Arsenate: Properties, Synthesis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ferric arsenate (FeAsO₄), an inorganic compound of significant interest in environmental science, toxicology, and historical agricultural applications. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and characterization, and explores its toxicological profile, including the cellular mechanisms of its toxicity.

Core Properties of this compound

This compound is identified by the CAS Number 10102-49-5 .[1][2] It is an inorganic compound that has been utilized in the manufacture of insecticides and is studied for its role in arsenic removal from water.[1][3]

Chemical and Physical Properties

This compound typically presents as a green or brown amorphous powder.[1][2] While it is insoluble in water, it is soluble in dilute mineral acids.[1] A summary of its key properties is presented in Table 1.

| Property | Value | Citation |

| CAS Number | 10102-49-5 | [1][2] |

| Molecular Formula | AsFeO₄ | [1] |

| Molecular Weight | 194.76 g/mol | [1] |

| Appearance | Green or brown powder | [1][2] |

| Solubility | Insoluble in water; soluble in dilute mineral acids | [1] |

| Chemical Reactivity | Weak oxidizing powers | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections provide generalized yet detailed protocols based on established methods.

Synthesis of this compound via Aqueous Precipitation

The synthesis of this compound is commonly achieved through controlled precipitation from an aqueous solution. This method is highly dependent on pH. The formation of this compound is favored in the pH range of 3 to 4.[4][5]

Materials:

-

Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃·9H₂O)

-

Sodium arsenate (Na₂HAsO₄)

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

Protocol:

-

Solution Preparation: Prepare a 0.02 M ferric iron stock solution (e.g., using FeCl₃) and a 0.02 M arsenate stock solution (e.g., using Na₂HAsO₄) in deionized water.[6]

-

Reaction Mixture: In a reaction vessel, mix equal volumes of the ferric iron and arsenate stock solutions to achieve a 1:1 molar ratio.

-

pH Adjustment: Vigorously stir the mixed solution and slowly add HCl or NaOH to adjust the pH to the desired level. For poorly crystalline this compound, a pH of 1.8 is effective, while for general precipitation, a range of 3-4 is optimal.[4][6]

-

Precipitation and Aging: A green or brown precipitate will form. Allow the suspension to age for a specified period (e.g., 1 hour to 2 weeks) under continuous stirring to ensure complete reaction and to control crystallinity.[6]

-

Isolation: Separate the solid precipitate from the supernatant by filtration or centrifugation at 10,000 rpm.[7]

-

Washing: Wash the collected solid multiple times with deionized water (adjusted to an acidic pH, e.g., pH 2, to prevent dissolution) to remove any unreacted ions.[6]

-

Drying: Dry the final product in a vacuum oven at 60°C to obtain the this compound powder.[6]

Characterization of this compound

Characterization is essential to confirm the identity, purity, and morphology of the synthesized material.

2.2.1 X-Ray Diffraction (XRD) Powder XRD is used to determine the crystalline structure of the material.

-

Sample Preparation: A small amount of the dried this compound powder is finely ground and mounted on a sample holder.

-

Instrumentation: A standard powder diffractometer with Cu Kα radiation is typically used.

-

Analysis: The resulting diffraction pattern is compared with reference patterns from databases (e.g., ICDD) to identify the crystalline phases. Amorphous this compound will show broad, poorly defined peaks, while crystalline forms like scorodite will have sharp, well-defined peaks.[8]

2.2.2 Fourier-Transform Infrared Spectroscopy (FTIR) FTIR is used to identify the functional groups present in the sample.

-

Sample Preparation: The dried powder is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The infrared spectrum is recorded. For this compound, characteristic bands for As-O stretching vibrations are expected around 790 and 872 cm⁻¹.[9] A band at 3190 cm⁻¹ is indicative of O-H stretching and supports the formation of a this compound phase.[6]

2.2.3 Scanning Electron Microscopy (SEM) SEM is used to observe the surface morphology and particle size of the synthesized powder.

-

Sample Preparation: The powder is mounted on an aluminum stub using double-sided conductive carbon tape.[10] To ensure a uniform distribution of fine particles, a drop-casting method can be used, where the powder is suspended in a volatile solvent like ethanol, deposited on the stub, and allowed to dry.[11] Any loose particles should be removed with compressed gas.[10] For non-conductive samples, a thin layer of a conductive material (e.g., gold) is sputtered onto the surface to prevent charging under the electron beam.

-

Analysis: The prepared sample is imaged in the SEM. The images will reveal the shape and size of the this compound particles. For instance, pristine ferrihydrite may appear as nanoparticles, which transform into plate-shaped crystals upon reaction with arsenate.[12]

Toxicological Profile

This compound is classified as a toxic substance. It is hazardous by ingestion and inhalation and acts as a strong irritant.[1][2] Chronic exposure to inorganic arsenic compounds is linked to an increased risk of cancer.[13]

Quantitative Toxicity Data

| Compound | Animal Model | Route | LD₅₀ | Citation |

| Sodium Arsenite | Rat | Subcutaneous | 12 mg/kg | [15] |

| Sodium Arsenite | Mouse | Subcutaneous | 16.5 mg/kg | [15] |

| Various Arsenates/Arsenites | Rat, Mouse | Oral | 15 - 175 mg/kg | [14] |

Note: The trivalent form of arsenic (arsenite) is generally considered more toxic than the pentavalent form (arsenate).[13][16]

Cellular Mechanisms of Toxicity

The primary mechanism of arsenic-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[13] This disrupts the cellular redox balance and can cause damage to lipids, proteins, and DNA.

The influx of arsenic into a cell leads to mitochondrial dysfunction, a primary source of ROS. This oxidative stress, in turn, activates several downstream signaling pathways that can lead to inflammation, apoptosis (programmed cell death), or carcinogenesis.

Signaling Pathway Visualization

The following diagram illustrates the key signaling pathways activated by arsenic-induced reactive oxygen species.

Caption: Arsenic-induced generation of Reactive Oxygen Species (ROS) and downstream signaling cascades.

References

- 1. This compound | AsFeO4 | CID 61477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. ntrl.ntis.gov [ntrl.ntis.gov]

- 5. nmwrri.nmsu.edu [nmwrri.nmsu.edu]

- 6. rmag.soil.msu.ru [rmag.soil.msu.ru]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. deswater.com [deswater.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. google.com [google.com]

- 12. researchgate.net [researchgate.net]

- 13. Arsenic Exposure and Toxicology: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. KoreaMed [koreamed.org]

- 16. dynamed.com [dynamed.com]

An In-depth Technical Guide to the Solubility of Ferric Arsenate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of ferric arsenate (FeAsO₄), a compound of significant interest in environmental science, toxicology, and potentially in drug development due to its role in arsenic sequestration. This document delves into the core physicochemical principles governing its solubility, details experimental methodologies for its characterization, and presents quantitative data in a clear, comparative format.

Introduction

This compound is a naturally occurring and synthetically produced compound that plays a crucial role in the environmental fate of arsenic, a toxic metalloid. Its low solubility in water under specific conditions is the basis for many arsenic remediation strategies, which aim to precipitate arsenic from contaminated water sources. Conversely, understanding the conditions under which it dissolves is critical for assessing the long-term stability of arsenic-containing wastes and for toxicological studies. This compound exists in both amorphous and crystalline forms, with the crystalline form, scorodite (FeAsO₄·2H₂O), being particularly noted for its stability.

Physicochemical Properties and Aqueous Solubility

This compound is generally described as a green or brown powder that is insoluble in water.[1][2] However, its solubility is not negligible and is highly dependent on several factors, most notably pH and temperature. The dissolution of this compound in water is an equilibrium process governed by its solubility product constant (Ksp).

Factors Influencing Solubility

The aqueous solubility of this compound is a complex interplay of various factors:

-

pH: The pH of the aqueous solution is the most critical factor influencing this compound solubility. Solubility is generally lowest in the acidic pH range of 3 to 5.[3] Below pH 3, proton-promoted dissolution leads to a significant increase in arsenic release.[3] Above pH 5-6, this compound becomes thermodynamically unstable and can transform into more crystalline iron oxides, also leading to the release of arsenate into the solution.[3][4]

-

Temperature: Temperature also affects the solubility of this compound. Studies have shown that solubility increases with temperature. For instance, at pH 3, the solubility was found to be 4.4 x 10⁻⁶ g-ion/L at 73°C, while at pH 11, it increased to 3.8 x 10⁻² g-ion/L at the same temperature.[1]

-

Crystallinity: Amorphous this compound is generally more soluble than its crystalline counterpart, scorodite.[5] The transformation of amorphous this compound to the more stable and less soluble scorodite is a key process in the long-term sequestration of arsenic.

-

Presence of Other Ions: The presence of other ions in the solution can impact this compound solubility. For example, sulfate ions can compete with arsenate for complexation with ferric iron, potentially affecting the precipitation and dissolution of this compound.[3][6] The presence of sodium chloride may slightly hinder the removal of arsenates from solution, while sulfates can present a more significant interference.[7]

-

Fe/As Ratio: The molar ratio of iron to arsenic in the system is a crucial parameter, particularly in precipitation processes. An excess of ferric iron is often required to effectively precipitate arsenic as this compound.[7]

This compound Complexes

In aqueous solutions, ferric and arsenate ions can form various soluble complexes, which must be considered when evaluating solubility data. These complexes, such as FeH₂AsO₄²⁺ and FeHAsO₄⁺, can significantly influence the total dissolved arsenic concentration at equilibrium.[5][6][8][9][10] The formation of these complexes is also pH-dependent.

Quantitative Solubility Data

The solubility of this compound has been reported in various forms, including solubility product constants (Ksp) and dissolved arsenic concentrations under specific conditions. The following tables summarize key quantitative data from the literature.

| Compound | Formula | Log Ksp | Temperature (°C) | Conditions/Notes | Reference |

| Amorphous this compound | FeAsO₄ | -23.0 ± 0.3 | 25 | [2][5] | |

| Crystalline Scorodite | FeAsO₄·2H₂O | -25.83 ± 0.07 | 25 | [2][5] | |

| Basic Ferric Sulfate-Arsenate | Fe(SO₄)₀.₂₇(AsO₄)₀.₇₃(OH)₀.₂₇·0.26H₂O | -23.04 ± 0.01 | 25 | at pH 2 | [11][12] |

Table 1: Solubility Product Constants (Ksp) of this compound Compounds

| pH | Temperature (°C) | Dissolved Arsenic Concentration (mg/L) | Conditions/Notes | Reference |

| 1 | Not Specified | 90 | [4][13][14] | |

| 2.5 | Not Specified | 0.4 | [4][13][14] | |

| 3 | 73 | 4.4 x 10⁻⁶ g-ion/L | [1] | |

| 5 | Not Specified | 90 | [4][13][14] | |

| 11 | 73 | 3.8 x 10⁻² g-ion/L | [1] |

Table 2: Solubility of this compound under Various Conditions

Experimental Protocols

The determination of this compound solubility involves a series of well-defined experimental procedures. Below are generalized methodologies based on common practices cited in the literature.

Synthesis of this compound

Objective: To prepare solid this compound for solubility studies.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O) or ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Sodium arsenate dibasic heptahydrate (Na₂HAsO₄·7H₂O)

-

Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment

-

Deionized water

Procedure:

-

Prepare separate aqueous solutions of the ferric salt and the sodium arsenate salt of known concentrations.

-

Slowly add the sodium arsenate solution to the ferric salt solution while stirring vigorously.

-

Monitor and adjust the pH of the mixture to the desired level using NaOH or HCl. The pH will influence the nature of the precipitate (amorphous vs. crystalline).

-

Allow the precipitate to age in the mother liquor for a specified period (e.g., 24 hours) to facilitate equilibration and potential crystallization.

-

Separate the solid precipitate from the solution by filtration or centrifugation.

-

Wash the precipitate multiple times with deionized water to remove any soluble impurities.

-

Dry the solid this compound at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

-

Characterize the solid phase using techniques such as X-ray diffraction (XRD) to determine its crystallinity and composition.[6][8][9][10]

Solubility Determination

Objective: To measure the equilibrium concentration of dissolved arsenic and iron from solid this compound in an aqueous solution.

Materials:

-

Synthesized this compound solid

-

Deionized water or a buffer solution of known pH

-

Acids (e.g., HNO₃) or bases (e.g., NaOH) for pH adjustment

-

Constant temperature water bath or shaker

-

Syringe filters (e.g., 0.22 µm)

-

Analytical instruments for measuring arsenic and iron concentrations (e.g., ICP-MS, AAS)

Procedure:

-

Add a known mass of the synthesized this compound to a series of vessels containing a specific volume of the aqueous solution (e.g., deionized water or buffer).

-

Adjust the initial pH of the slurries to the desired values.

-

Place the vessels in a constant temperature shaker or water bath to maintain a consistent temperature and ensure continuous mixing.

-

Periodically collect aqueous samples from each vessel.

-

Immediately filter the collected samples through a 0.22 µm syringe filter to remove any solid particles.

-

Acidify the filtered samples to preserve the dissolved metals.

-

Analyze the samples for total dissolved arsenic and iron concentrations using a suitable analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[15][16][17][18]

-

Continue the experiment until the dissolved arsenic and iron concentrations reach a steady state, indicating that equilibrium has been achieved.

-

The final pH of the solution at equilibrium should also be measured.

Visualizations

Logical Relationships in this compound Solubility

The following diagram illustrates the key factors and processes influencing the solubility of this compound in an aqueous environment.

References

- 1. This compound | AsFeO4 | CID 61477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ferrous Arsenate|For Research Use Only [benchchem.com]

- 3. Influence of pH and sulfate concentration on hydrous this compound transformation behavior and As(v) mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rmag.soil.msu.ru [rmag.soil.msu.ru]

- 6. Complexation of arsenate with ferric ion in aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. nmwrri.nmsu.edu [nmwrri.nmsu.edu]

- 8. [PDF] Complexation of arsenate with ferric ion in aqueous solutions | Semantic Scholar [semanticscholar.org]

- 9. Complexation of arsenate with ferric ion in aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Review of analytical techniques for arsenic detection and determination in drinking water - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D2VA00218C [pubs.rsc.org]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Thermodynamic Properties of Ferric Arsenate Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the formation of ferric arsenate (FeAsO₄) and its various hydrated forms. Understanding these properties is critical for predicting the stability, solubility, and environmental fate of arsenic in the presence of iron, which has significant implications in fields ranging from environmental remediation and geochemistry to the development of iron-based pharmaceutical agents. This document summarizes key thermodynamic data, details the experimental methodologies used for their determination, and provides a visual representation of the relationships between these thermodynamic parameters.

Quantitative Thermodynamic Data

The formation of this compound can result in several mineralogical phases, each with distinct thermodynamic properties. The following tables summarize the standard Gibbs free energy of formation (ΔGf°), standard enthalpy of formation (ΔHf°), standard entropy (S°), and the logarithm of the solubility product (log Ksp) for key this compound compounds. All data are presented for standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Thermodynamic Properties of Anhydrous and Hydrated this compound

| Compound Name | Formula | ΔGf° (kJ/mol) | ΔHf° (kJ/mol) | S° (J/mol·K) | Reference |

| This compound | FeAsO₄ | -786.7 | -899.0 ± 3.0 | Estimated | [1] |

| Scorodite | FeAsO₄·2H₂O | -1284.8 ± 2.9 | -1508.9 ± 2.9 | 188.0 ± 2.1 | [1] |

| Parascorodite | FeAsO₄·2H₂O | -1282.5 | -1506.6 ± 2.9 | Estimated | [1] |

| Kaňkite | FeAsO₄·3.5H₂O | -1629.6 ± 2.9 | -1940.2 ± 2.8 | 247.6 ± 2.8 | [1] |

| This compound Subhydrate | FeAsO₄·0.75H₂O | - | - | - | [1] |

Table 2: Solubility Products of this compound Compounds

| Compound Name | Formula | Log Ksp | Temperature (°C) | Reference |

| Amorphous this compound | - | -23.0 ± 0.3 | 25 | [2] |

| Crystalline Scorodite | FeAsO₄·2H₂O | -25.83 ± 0.07 | 25 | [2] |

| This compound Subhydrate | FeAsO₄·0.75H₂O | -26.54 ± 0.35 | - | [1] |

| Basic Ferric Sulfate-Arsenate | Fe(SO₄)₀.₂₇(AsO₄)₀.₇₃(OH)₀.₂₇·0.26H₂O | -23.04 ± 0.01 | 25 | [3] |

Table 3: Thermodynamic Properties of a Complex Calcium-Ferric Arsenate

| Compound Name | Formula | ΔGf° (kJ/mol) | ΔHf° (kJ/mol) | S° (J/mol·K) | Reference |

| Arseniosiderite | Ca₀.₆₆₃Fe₁.₀₉₃(AsO₄)(OH)₁.₆₀₅·0.827H₂O | -1733 ± 3.4 | -1950.3 ± 3.1 | 237.4 ± 4.4 | [4][5] |

Experimental Protocols

The thermodynamic data presented in this guide were determined using a combination of calorimetric and solubility experiments. The following sections provide an overview of the methodologies employed in the cited literature.

Synthesis of this compound Compounds for Analysis

The preparation of well-characterized this compound compounds is a prerequisite for accurate thermodynamic measurements.

-

Scorodite (FeAsO₄·2H₂O) Synthesis: Crystalline scorodite is often synthesized hydrothermally. A typical procedure involves reacting an aqueous solution of a soluble ferric salt (e.g., ferric chloride or ferric sulfate) with an arsenic source (e.g., arsenic acid) at elevated temperatures (typically 95°C or higher) and controlled pH (around 2.0).[6][7] The reaction is often carried out in an autoclave to achieve high crystallinity.[6] Atmospheric synthesis methods have also been developed, which involve the in-situ oxidation of ferrous iron in the presence of arsenate.[6]

-

Amorphous this compound Synthesis: Amorphous this compound is typically precipitated by mixing solutions of a ferric salt and an arsenate salt at ambient temperature and a specific pH range. The resulting precipitate is then washed and dried.

Acid-Solution Calorimetry for Enthalpy of Formation (ΔHf°)

Acid-solution calorimetry is a powerful technique for determining the enthalpy of formation of minerals that are not readily formed from their constituent elements. The methodology involves measuring the heat released or absorbed when a substance is dissolved in a strong solvent.

-

Calorimeter Setup: A high-precision isothermal microcalorimeter is typically used. The reaction vessel is often made of a chemically resistant material like PEEK (polyetheretherketone).[4]

-

Solvent: A strong acid, such as 5 M hydrochloric acid (HCl) or 20 wt% hydrofluoric acid (HF), is used as the solvent to ensure complete dissolution of the this compound sample.[4][8]

-

Procedure: a. A precisely weighed amount of the synthetic this compound sample is encapsulated in a sample holder. b. The sample holder is placed inside the calorimeter containing the acid solvent. c. After the system reaches thermal equilibrium, the sample is brought into contact with the acid, and the resulting temperature change is meticulously recorded. d. The calorimeter is calibrated by introducing a known amount of electrical energy and measuring the corresponding temperature change to determine the heat capacity of the system.[8]

-

Calculation of ΔHf°: The enthalpy of formation is calculated using a thermochemical cycle (Hess's Law). This involves measuring the enthalpies of dissolution of the this compound and its constituent oxides (or other reference compounds) in the same solvent. The difference between the sum of the enthalpies of dissolution of the reference compounds and the enthalpy of dissolution of the this compound gives the enthalpy of formation from the reference compounds.

Relaxation Calorimetry for Standard Entropy (S°)

Relaxation calorimetry is employed to measure the heat capacity (Cp) of a substance over a range of temperatures. The standard entropy is then calculated from the heat capacity data.

-

Instrumentation: A Physical Property Measurement System (PPMS) is a common instrument for this purpose.[1]

-

Sample Preparation: A small, precisely weighed powdered sample is placed in a sample holder, often a hermetically sealed DSC pan, to ensure good thermal contact and to contain any volatile components.[1]

-

Measurement: a. The sample is cooled to a very low temperature (e.g., 2 K). b. A small heat pulse is applied to the sample, causing its temperature to rise. c. After the heat pulse, the temperature of the sample relaxes back to the temperature of the surroundings. The time constant of this relaxation is directly related to the heat capacity of the sample. d. This process is repeated at small temperature increments up to room temperature (and above) to obtain the heat capacity as a function of temperature.

-

Calculation of S°: The standard entropy (S°) at 298.15 K is calculated by integrating the heat capacity divided by temperature (Cp/T) from 0 K to 298.15 K, according to the third law of thermodynamics.

Solubility Experiments for Solubility Product (Ksp)

Solubility experiments are conducted to determine the solubility product constant (Ksp), which provides a measure of a substance's solubility in a given solvent.

-

Equilibrium Setup: a. A saturated solution of the this compound compound is prepared by adding an excess of the solid to deionized water or a solution of a specific pH and ionic strength. b. The suspension is agitated for an extended period (days to weeks) to ensure that equilibrium is reached between the solid and the dissolved ions.

-

Sampling and Analysis: a. Aliquots of the solution are carefully filtered to remove any solid particles. b. The concentrations of the constituent ions (e.g., Fe³⁺ and AsO₄³⁻) in the filtrate are measured using analytical techniques such as inductively coupled plasma-atomic emission spectrometry (ICP-AES) or atomic absorption spectroscopy (AAS).

-

Calculation of Ksp: The solubility product is calculated from the equilibrium concentrations of the dissolved ions, taking into account the stoichiometry of the dissolution reaction and the activity coefficients of the ions in solution. Geochemical models like PHREEQC are often used for these calculations.[2]

Visualization of Thermodynamic Relationships

The following diagram illustrates the logical workflow for determining the key thermodynamic properties of this compound formation and their interrelationships.

Caption: Workflow for determining the thermodynamic properties of this compound.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pjoes.com [pjoes.com]

- 3. The hydrothermal microwave synthesis of scorodite: iron(III) arsenate(V) dihydrate, FeAsO4·2H2O - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ulm.edu [ulm.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Solution Calorimetry [serc.carleton.edu]

Ferric Arsenate Speciation in Environmental Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used for the speciation of ferric arsenate in environmental samples. Understanding the chemical form of arsenic is critical for assessing its mobility, bioavailability, and toxicity. This compound, a common arsenic species in oxidized environments, plays a significant role in the sequestration and potential release of arsenic. This document outlines the primary analytical techniques, presents quantitative data for comparison, and provides detailed experimental protocols and workflow diagrams.

Introduction to Arsenic Speciation

Arsenic is a toxic element that exists in various chemical forms, or species, in the environment. The toxicity and mobility of arsenic are highly dependent on its speciation.[1] Inorganic arsenic species, such as arsenite (As(III)) and arsenate (As(V)), are generally more toxic than organic forms.[2] this compound (FeAsO₄) is a key solid phase that controls arsenic solubility in many environments, particularly those impacted by mining activities or with high iron concentrations.[3][4] Accurate speciation of this compound is therefore crucial for environmental risk assessment and the development of effective remediation strategies.

Analytical Techniques for this compound Speciation

A combination of techniques is often employed to comprehensively characterize arsenic speciation in environmental samples. These can be broadly categorized into methods requiring extraction and those that analyze the solid phase directly.

Hyphenated Chromatographic Techniques: HPLC-ICP-MS

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is considered the "gold standard" for the quantification of extracted arsenic species.[2] This technique separates different arsenic species in a liquid sample, which are then detected with high sensitivity by ICP-MS.[5]

Sequential Extraction Methods

Sequential extraction procedures use a series of chemical extractants with increasing strength to partition arsenic into different fractions based on its association with various components of the soil or sediment matrix.[6][7] This provides operational information about the lability and potential mobility of arsenic.

X-Ray Absorption Spectroscopy (XAS)

X-ray absorption spectroscopy (XAS) is a powerful, non-destructive technique that provides direct information on the oxidation state and local atomic coordination of arsenic within solid samples.[8][9] This in-situ method avoids the potential for species transformation that can occur during wet chemical extractions. XAS includes two main techniques: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state, and Extended X-ray Absorption Fine Structure (EXAFS), which provides details about the number and type of neighboring atoms and their distances from the arsenic atom.[9]

Quantitative Data Presentation

The following tables summarize key quantitative data related to the analytical techniques for arsenic speciation.

Table 1: Performance Characteristics of HPLC-ICP-MS for Arsenic Speciation

| Parameter | Value | Reference |

| Detection Limits | ||

| As(III) | 0.1 - 2.99 µg/L | [10][11] |

| As(V) | 0.1 - 1.97 µg/L | [10][11] |

| DMA | 0.1 - 0.4 µg/L | [11] |

| MMA | 0.1 - 0.4 µg/L | [11] |

| Linear Range | 0.05 - 1 µM | [10] |

| Analysis Time | ~9 - 16 minutes | [10][11] |

Table 2: Common Sequential Extraction Schemes for Arsenic Speciation in Soils

| Extraction Step | Reagent | Target Arsenic Fraction | Reference |

| 1 | NH₄NO₃ or (NH₄)₂SO₄ | Weakly adsorbed | [12] |

| 2 | NH₄H₂PO₄ | Specifically adsorbed | [12] |

| 3 | NH₂OH·HCl | Bound to amorphous Fe/Mn oxides | [12] |

| 4 | NH₄F | Bound to aluminosilicates | [12] |

| 5 & 6 | NH₄-oxalate | Bound to amorphous and crystalline oxides | [12] |

| 7 | Hot HNO₃ | Residual | [13] |

Table 3: Arsenic Concentrations in Different Soil Fractions from a Contaminated Site

| Soil Fraction | Arsenic Concentration (mg/kg) |

| Sand | Low |

| Silt | Intermediate |

| Clay | High |

| Source: Adapted from general findings in sequential extraction studies, indicating that arsenic tends to accumulate in finer soil fractions.[12] |

Experimental Protocols

Protocol for Arsenic Speciation by HPLC-ICP-MS

-

Sample Preparation:

-

For water samples, filter through a 0.45 µm membrane.

-

For soil/sediment samples, perform an extraction (e.g., using phosphoric acid or a sequential extraction procedure) to mobilize arsenic species.[7] The extract must be filtered prior to analysis.

-

-

Chromatographic Separation:

-

HPLC System: Agilent 1100 Series or equivalent.[14]

-

Column: Anion-exchange column (e.g., Agilent G3154A/101 or G3288-80000).[11][14]

-

Mobile Phase: An ammonium-based eluent, such as 7.5 mM (NH₄)₂HPO₄ at pH 7.9, is effective for separating As(III), As(V), DMA, and MMA and reducing chloride interference.[11]

-

Flow Rate: Typically 1 mL/min.[14]

-

Injection Volume: 20 - 100 µL.

-

-

ICP-MS Detection:

-

Data Analysis:

-

Identify and quantify arsenic species based on their retention times compared to known standards.

-

Protocol for a 7-Step Sequential Extraction for Arsenic Speciation

This protocol is based on a method designed to preserve the redox state of arsenic species.[13][15]

-

Step 1: Weakly Adsorbed As: Extract 1g of soil with 10 mL of 10 mM (NH₄)₂SO₄ for 4 hours.

-

Step 2: Specifically Adsorbed As: Extract the residue from Step 1 with 10 mL of 10 mM NH₄H₂PO₄ for 4 hours.

-

Step 3: As bound to Amorphous Fe/Al Oxides: Extract the residue from Step 2 with 10 mL of 0.1 M NH₄-oxalate buffer (pH 3.25) for 4 hours in the dark.

-

Step 4: As bound to Crystalline Fe/Al Oxides: Extract the residue from Step 3 with 10 mL of 0.1 M NH₄-oxalate buffer with 0.1 M ascorbic acid (pH 3.25) for 2 hours in a water bath at 96°C.

-

Step 5: As bound to Organic Matter: Extract the residue from Step 4 with 10 mL of 10% HNO₃ and 30% H₂O₂ at 85°C, followed by extraction with 3.2 M NH₄OAc in 20% HNO₃.

-

Step 6: As co-precipitated with Sulfides: Extract the residue from Step 5 with a concentrated HNO₃/HClO₄ mixture.

-

Step 7: Residual As: Digest the final residue with a mixture of HF, HNO₃, and HClO₄.

For each step, centrifuge the sample and collect the supernatant for arsenic analysis by HPLC-ICP-MS. Wash the residue with deionized water between steps.

Protocol for Arsenic Speciation by X-ray Absorption Spectroscopy (XAS)

-

Sample Preparation:

-

Samples should be finely ground to ensure homogeneity.

-

For wet or biological samples, analysis at cryogenic temperatures can minimize beam-induced changes to arsenic speciation.[9]

-

Press the powdered sample into a sample holder or mount it on Kapton tape.

-

-

Data Collection (at a Synchrotron Source):

-

XANES Data: Scan the X-ray energy across the arsenic K-edge (11,867 eV). The position and features of the absorption edge provide information on the average oxidation state of arsenic in the sample.[3][16]

-

EXAFS Data: Scan the X-ray energy to several hundred eV above the absorption edge. The resulting oscillations are analyzed to determine the local coordination environment of the arsenic atoms.

-

-

Data Analysis:

-

XANES Analysis: Compare the XANES spectrum of the sample to spectra of known arsenic standards (e.g., arsenopyrite, As(III) sorbed to ferrihydrite, scorodite (FeAsO₄·2H₂O), As(V) sorbed to ferrihydrite). Linear combination fitting can be used to quantify the proportions of different arsenic species.[16]

-

EXAFS Analysis: Fit the EXAFS data using theoretical scattering paths to determine the types of neighboring atoms (e.g., Fe, O, S), their distances from the As atom, and their coordination numbers.

-

Visualizations

Caption: Workflow for arsenic speciation using HPLC-ICP-MS.

Caption: Workflow for sequential extraction of arsenic species.

Caption: Relationship between key arsenic speciation techniques.

References

- 1. d-nb.info [d-nb.info]

- 2. Analytical techniques for arsenic speciation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. minsocam.org [minsocam.org]

- 4. rmag.soil.msu.ru [rmag.soil.msu.ru]

- 5. docsdrive.com [docsdrive.com]

- 6. Fractionation of arsenic in soil by a continuous-flow sequential extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction of arsenate and arsenite species from soils and sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arsenic speciation in solids using X-ray absorption spectroscopy [pubs.usgs.gov]

- 9. researchgate.net [researchgate.net]

- 10. pasteur.epa.gov [pasteur.epa.gov]

- 11. Speciation of arsenic by ion chromatography inductively coupled plasma mass spectrometry using ammonium eluents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. scilit.com [scilit.com]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

An In-Depth Technical Guide to the Natural Occurrence and Mineralogy of Ferric Arsenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, mineralogy, and characterization of key ferric arsenate minerals. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or work with these materials.

Introduction to this compound Minerals

This compound minerals are naturally occurring compounds containing iron in the +3 oxidation state and the arsenate (AsO₄³⁻) anion. These minerals are significant in various geological settings, particularly as secondary minerals formed from the oxidation of arsenic-bearing primary ores. Their stability and solubility are critical factors in controlling the environmental mobility of arsenic, a toxic element of concern. This guide focuses on three prominent this compound minerals: scorodite, pharmacosiderite, and symplesite.

Natural Occurrence and Geological Environments

This compound minerals are predominantly found in the oxidation zones of ore deposits, especially those rich in arsenic-containing sulfide minerals like arsenopyrite.[1][2] They also occur in hydrothermal deposits.[1] The formation and stability of these minerals are influenced by environmental factors such as pH, redox potential (Eh), and the presence of other ions.

Scorodite (FeAsO₄·2H₂O) is a common secondary mineral resulting from the weathering of arsenopyrite.[2] It is often found in gossans, which are intensely oxidized and weathered caps overlying a mineral deposit.

Pharmacosiderite (KFe₄(AsO₄)₃(OH)₄·6-7H₂O) is also a secondary mineral, typically formed from the alteration of primary arsenic minerals such as arsenopyrite and tennantite.[1] It is commonly found in the oxidation zones of ore deposits and can also precipitate from hydrothermal solutions, though this is less common.[1]

Symplesite (Fe₃(AsO₄)₂·8H₂O) is a less common secondary mineral found in the oxidized zones of some arsenic-rich hydrothermal mineral deposits.[3]

The formation of these minerals can be visualized as a sequence of events starting from the weathering of primary arsenic-bearing minerals.

Mineralogy and Physicochemical Properties

The distinct mineralogical and physicochemical properties of scorodite, pharmacosiderite, and symplesite are summarized in the following tables for easy comparison.

Physical and Crystallographic Properties

| Property | Scorodite | Pharmacosiderite | Symplesite |

| Chemical Formula | FeAsO₄·2H₂O | KFe₄(AsO₄)₃(OH)₄·6-7H₂O[1] | Fe₃(AsO₄)₂·8H₂O[3] |

| Crystal System | Orthorhombic | Isometric[1] | Triclinic[3] |

| Color | Green, blue-green, grey, yellow-brown[2] | Green, brown, yellow, red[1] | Light green, greenish black, blue[3] |

| Luster | Vitreous to subadamantine | Adamantine, vitreous, greasy[1] | Sub-vitreous, greasy, pearly[3] |

| Hardness (Mohs) | 3.5 - 4 | 2.5[1] | 2.5[3] |

| Specific Gravity | 3.1 - 3.3 | 2.7 - 2.9[1] | 2.96 - 3.01[3] |

| Cleavage | Imperfect | Indistinct[1] | Perfect[3] |

| Streak | White | Yellowish green[1] | White, bluish white[3] |

Crystallographic Data

| Parameter | Scorodite | Pharmacosiderite | Symplesite |

| Space Group | Pcab | P-43m | P1[3] |

| Unit Cell (a) | 8.93 - 9.03 Å | 7.96(2) Å | 4.7505(2) Å[3] |

| Unit Cell (b) | 10.25 - 10.35 Å | 7.96(2) Å | 7.7893(5) Å[3] |

| Unit Cell (c) | 9.96 - 10.05 Å | 7.96(2) Å | 9.2567(5) Å[3] |

| Unit Cell (α) | 90° | 90° | 106.372(3)°[3] |

| Unit Cell (β) | 90° | 90° | 93.046(4)°[3] |

| Unit Cell (γ) | 90° | 90° | 98.152(4)°[3] |

Chemical Composition (Ideal wt%)

| Oxide | Scorodite (FeAsO₄·2H₂O) | Pharmacosiderite (KFe₄(AsO₄)₃(OH)₄·7H₂O) | Symplesite (Fe₃(AsO₄)₂·8H₂O) |

| Fe₂O₃ | 34.60% | 36.57% | - |

| FeO | - | - | 40.63% |

| As₂O₅ | 49.79% | 39.47% | 38.99% |

| K₂O | - | 5.39% | - |

| H₂O | 15.61% | 18.56% | 24.45% |

| Total | 100.00% | 100.00% | 104.07% (excess O due to FeO) |

Note: The chemical composition of natural minerals can vary due to impurities.

Experimental Protocols for Characterization

The identification and characterization of this compound minerals rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Sample Preparation for Analysis

Proper sample preparation is crucial for obtaining high-quality data.

-

For X-ray Diffraction (XRD):

-

Select a representative sample of the mineral.

-

Gently crush the sample to a fine powder using an agate mortar and pestle to avoid structural damage.

-

The ideal particle size is typically between 1 and 5 µm.

-

Mount the powdered sample onto a sample holder, ensuring a flat and even surface.

-

-

For Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS):

-

For individual grains, mount them on a stub using conductive carbon tape.

-

For larger samples or rock fragments, embed the sample in epoxy resin.

-

Cut and polish the surface of the resin block to a mirror finish using progressively finer abrasive powders (e.g., diamond suspensions down to 1 µm or finer).

-

Clean the polished surface ultrasonically in a suitable solvent (e.g., ethanol) to remove any polishing residue.

-

Coat the sample with a thin layer of conductive material (e.g., carbon or gold) to prevent charging under the electron beam.

-

X-ray Diffraction (XRD)

XRD is a primary technique for mineral identification and the determination of crystal structure.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is commonly used.

-

Procedure:

-

Place the prepared sample in the diffractometer.

-

Set the instrument parameters, typically scanning over a 2θ range of 5° to 70° with a step size of 0.02° and a count time of 1-2 seconds per step.

-

The resulting diffraction pattern is a plot of intensity versus 2θ.

-

Identify the mineral phases by comparing the peak positions and intensities to a reference database, such as the International Centre for Diffraction Data (ICDD) database.

-

Unit cell parameters can be refined from the diffraction data using appropriate software.

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM provides high-resolution images of mineral morphology and texture, while EDS allows for elemental analysis.

-

Instrumentation: A scanning electron microscope equipped with secondary electron (SE), backscattered electron (BSE), and energy-dispersive X-ray detectors.

-

Procedure:

-

Introduce the prepared sample into the SEM chamber and evacuate to high vacuum.

-

Use the electron beam to scan the sample surface. SE imaging provides topographical information, while BSE imaging reveals compositional contrast (heavier elements appear brighter).

-

Acquire images to document mineral habits, intergrowths, and textures.

-

For elemental analysis, position the electron beam on a point of interest or scan a selected area.

-

The EDS detector collects the characteristic X-rays emitted from the sample, generating a spectrum that shows the elemental composition.

-

Quantitative analysis can be performed using standard-based or standardless methods to determine the weight percent of each element.

-

Raman and Infrared (IR) Spectroscopy

Vibrational spectroscopy techniques like Raman and IR are sensitive to the molecular structure and bonding within minerals.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and an FTIR spectrometer.

-

Procedure:

-

Raman Spectroscopy:

-

Place the mineral sample (powder or solid) under the microscope objective of the Raman spectrometer.

-

Focus the laser onto the sample surface.

-

Acquire the Raman spectrum, which is a plot of intensity versus Raman shift (in cm⁻¹).

-

The positions and relative intensities of the Raman bands are characteristic of the mineral's vibrational modes and can be used for identification by comparison with reference spectra.

-

-

Infrared Spectroscopy:

-

For transmission IR, prepare a KBr pellet by mixing a small amount of the powdered sample with KBr powder and pressing it into a transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid samples with minimal preparation.

-

Place the sample in the IR beam and acquire the spectrum.

-

The resulting IR spectrum shows absorption bands corresponding to the vibrational modes of the functional groups present in the mineral (e.g., As-O and O-H stretching and bending).

-

-

The following diagram illustrates a typical workflow for the laboratory synthesis and characterization of a this compound mineral like scorodite.

Conclusion

The study of this compound minerals is essential for understanding the geochemistry of arsenic in natural and contaminated environments. Scorodite, pharmacosiderite, and symplesite represent key phases that control the fate and transport of arsenic. A thorough characterization using a combination of analytical techniques as outlined in this guide is crucial for accurate identification and for predicting their behavior. The provided data and protocols serve as a foundational resource for researchers and scientists engaged in fields where these minerals are of interest.

References

In-Vitro Toxicological Profile of Ferric Arsenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferric arsenate (FeAsO₄) is an inorganic compound with a history of use as an insecticide.[1][2][3] Its toxicological properties are primarily attributed to the presence of arsenic. A critical factor governing its toxicity in biological systems is its very low solubility in water, which significantly limits the bioavailability of arsenate and ferric ions.[1][3] Direct in-vitro toxicological data for this compound is scarce in publicly available literature. Therefore, this guide provides a comprehensive overview of its known properties and infers its potential in-vitro toxicological profile by examining the extensive data available for more soluble and well-studied arsenic compounds, such as sodium arsenate and sodium arsenite. This document details relevant experimental protocols for assessing the toxicity of poorly soluble compounds like this compound and illustrates the key cellular signaling pathways affected by arsenic.

Physicochemical Properties and In-Vitro Bioavailability

The toxicological impact of this compound in an in-vitro setting is fundamentally dictated by its physicochemical properties, most notably its solubility. The dissolution of this compound in cell culture media will determine the concentration of free arsenate and ferric ions that can interact with cellular components.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | FeAsO₄ | [1] |

| Molar Mass | 194.76 g/mol | [1] |

| Appearance | Green or brown powder | [1][3] |

| Solubility in Water | Insoluble | [1][3] |

| Solubility Product (log Ksp) | Approximately -23 | [4] |

| Stability | Stable under normal conditions. May decompose upon heating to produce corrosive and/or toxic fumes. | [3] |

The extremely low solubility product indicates that at physiological pH, the concentration of dissolved arsenate from this compound will be minimal. However, factors within the in-vitro environment, such as the pH of the culture medium and the presence of chelating agents (e.g., amino acids, proteins in serum), can influence the dissolution rate and thus the bioavailable concentration of arsenic.

In-Vitro Toxicological Data (Surrogate Compounds)

Given the lack of specific in-vitro studies on this compound, the following data for soluble arsenate and arsenite compounds are presented to provide insight into the potential cellular effects of the bioavailable arsenic fraction. It is crucial to note that the trivalent form of arsenic (arsenite) is generally considered more toxic than the pentavalent form (arsenate).[5]

Table 2: In-Vitro Cytotoxicity and Genotoxicity of Select Arsenic Compounds

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Arsenic Trioxide | HL-60 (Human Leukemia) | MTT | LD50 (24h) | 6.4 ± 0.6 µg/mL | [6] |

| Arsenic Trioxide | HepG2 (Human Liver Carcinoma) | MTT | LD50 (48h) | 8.55 ± 0.58 µg/ml | [6] |

| Sodium Arsenite | U-2OS (Human Osteosarcoma) | MTT, NR | Cytotoxicity | Dose- and time-dependent decrease in viability | [7] |

| Sodium Arsenite | HepG2 (Human Liver Carcinoma) | Comet Assay | DNA Damage | Significant increase in DNA damage at 10 µM (24h) | [8] |

| Sodium Arsenate | HepG2 (Human Liver Carcinoma) | Comet Assay | DNA Damage | Significant increase in DNA damage at 10 µM (24h) | [8] |

| Sodium Arsenite | Human Lymphocytes | Micronucleus Assay | Genotoxicity | Increased micronuclei frequency at 4 µM | [9] |

| Sodium Arsenate | Human Lymphocytes | Micronucleus Assay | Genotoxicity | Increased micronuclei frequency at 32 µM | [9] |

These data indicate that bioavailable arsenic can induce cytotoxicity and genotoxicity in a variety of human cell lines. The primary mechanisms of arsenic toxicity include the induction of oxidative stress through the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and interference with DNA repair processes.[5][10]

Experimental Protocols for In-Vitro Toxicity Assessment

The evaluation of a poorly soluble compound like this compound requires careful consideration of the experimental design to ensure meaningful and reproducible results.

General Experimental Workflow

The following workflow is recommended for assessing the in-vitro toxicity of this compound.

Caption: General workflow for in-vitro toxicity testing of this compound.

MTT Assay for Cytotoxicity Assessment

This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial activity.[6][11]

-

Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Preparation of Test Substance: Prepare a stock dispersion of this compound in serum-free medium and sonicate to ensure homogeneity. A particle size analysis of the dispersion is recommended.

-

Treatment: Remove the culture medium and expose the cells to various concentrations of the this compound dispersion for 24, 48, or 72 hours. Include an untreated control and a positive control (e.g., sodium arsenite).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the untreated control and calculate the IC50 value.

Comet Assay (Alkaline Single Cell Gel Electrophoresis) for Genotoxicity

This protocol is a standard method for detecting DNA strand breaks in individual cells.[6][8]

-

Cell Treatment: Expose cells to this compound dispersions for a defined period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1x10⁵ cells/mL.

-

Embedding in Agarose: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C and pipette onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place the slides in an electrophoresis chamber filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with 0.4 M Tris buffer (pH 7.5) and stain with a fluorescent DNA stain (e.g., ethidium bromide, SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., tail length, tail moment).

Signaling Pathways Implicated in Arsenic Toxicity

Arsenic exposure is known to dysregulate multiple cellular signaling pathways, leading to a range of toxicological outcomes. The following diagrams illustrate key pathways involved.

Oxidative Stress and Apoptosis Induction

Arsenic induces the production of ROS, which depletes cellular antioxidants like glutathione (GSH) and causes damage to lipids, proteins, and DNA.[10] This oxidative stress can trigger the intrinsic pathway of apoptosis through the mitochondria.

Caption: Arsenic-induced oxidative stress leading to apoptosis.

MAPK Signaling Pathway Dysregulation

Arsenic can activate various mitogen-activated protein kinase (MAPK) pathways, such as ERK, JNK, and p38. The specific pathway and downstream effect (proliferation vs. apoptosis) can be dose-dependent.[10]

Caption: Dysregulation of MAPK signaling pathways by arsenic.

Hippo Signaling Pathway Impairment

Recent studies suggest that chronic low-level arsenic exposure can impair the Hippo signaling pathway, a key regulator of organ size and cell proliferation. This can lead to the activation of the transcriptional co-activator YAP, promoting cell proliferation and inhibiting differentiation.[12]

Caption: Impairment of the Hippo signaling pathway by arsenic.

Conclusion

While direct in-vitro toxicological data for this compound is limited, a review of the literature for soluble arsenic compounds provides a strong basis for inferring its potential hazards. The primary determinant of this compound's toxicity in an in-vitro system is its low solubility, which governs the concentration of bioavailable arsenate. Should dissolution occur, the released arsenate is expected to induce dose- and time-dependent cytotoxicity and genotoxicity, primarily through the induction of oxidative stress and the dysregulation of key signaling pathways involved in cell survival, proliferation, and death. Any in-vitro study of this compound must be carefully designed to account for its poor solubility, and should include thorough characterization of the test material's dispersion in the culture medium. Further research is warranted to elucidate the specific in-vitro toxicological profile of this compound itself.

References

- 1. This compound | AsFeO4 | CID 61477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms Pertaining to Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-vitro cytotoxic and genotoxic effects of arsenic trioxide on human leukemia (HL-60) cells using the MTT and alkaline single cell gel electrophoresis (Comet) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dead or dying: the importance of time in cytotoxicity assays using arsenite as an example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. researchgate.net [researchgate.net]

- 10. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Arsenic impairs stem cell differentiation via the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Role of Ferric Arsenate in Scientific Research: From Obscurity to a Cornerstone of Environmental Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The history of scientific research is replete with compounds that have transitioned from relative obscurity to pivotal roles in various fields. Ferric arsenate (FeAsO₄) is a prime example of such a compound. While other arsenicals, such as potassium arsenite (a component of Fowler's solution) and Salvarsan, have a well-documented and extensive history in medicine, and compounds like lead arsenate were mainstays in agriculture, the specific story of this compound is more recent and predominantly rooted in the realms of environmental science and hydrometallurgy. This technical guide provides a comprehensive overview of the history and scientific application of this compound, with a focus on its synthesis, characterization, and role in modern research.

Historical Context: The Broader Family of Arsenates